

Comparative analysis of (R)-Fasiglifam and CPL207280 hepatotoxicity.

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Compound of Interest

Compound Name: (R)-Fasiglifam

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A Comparative Analysis of Hepatotoxicity: **(R)-Fasiglifam** vs. CPL207280

Introduction

(R)-Fasiglifam (TAK-875) and CPL207280 are both agonists of the G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 activation in pancreatic β -cells stimulates glucose-dependent insulin secretion. While Fasiglifam showed robust glycemic control in Phase II and III clinical trials, its development was terminated due to concerns about drug-induced liver injury (DILI).[3][4] This led to questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists or specific to the molecular properties of Fasiglifam.[1] CPL207280 is a novel GPR40 agonist designed to minimize the structural liabilities associated with Fasiglifam, aiming for a safer liver profile.[5][6] This guide provides a comparative analysis of the hepatotoxicity of **(R)-Fasiglifam** and CPL207280, supported by preclinical and clinical data.

Comparative Hepatotoxicity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies comparing the hepatotoxic potential of **(R)-Fasiglifam** and CPL207280.

Table 1: In Vitro Cytotoxicity in Human Liver Cells

Compound	Cell Type	Assay Duration	Concentration	Viability	Citation
(R)-Fasiglifam	HepG2	48 hours	10 μ M	No significant change	[5]
100 μ M	~0% (cell growth abolished)	[5]			
Primary Human Hepatocytes	48 hours	10 μ M	No significant change	[5]	
100 μ M	~0% (cell growth abolished)	[5]			
CPL207280	HepG2	48 hours	10 μ M	No significant change	[5]
100 μ M	~80%	[5]			
Primary Human Hepatocytes	48 hours	10 μ M	No significant change	[5]	
100 μ M	~80%	[5]			

Table 2: Inhibition of Bile Acid Transporters

Compound	Transporter	IC50	Fold Difference	Citation
(R)-Fasiglifam	Bile Salt Export Pump (BSEP)	Potent Inhibitor	-	[7]
Multi-drug Resistant Protein 2 (MRP2)	Potent Inhibitor	-	[7]	
Multi-drug Resistant Protein 3 (MRP3)	Potent Inhibitor	-	[7]	
Multi-drug Resistant Protein 4 (MRP4)	Potent Inhibitor	-	[7]	
CPL207280	Bile Acid Transporters (general)	Less Potent Inhibitor	~10x weaker than Fasiglifam	[1] [5]

Table 3: Effects on Mitochondrial Function

Compound	Assay	Cell Type	Effect	Citation
(R)-Fasiglifam	Mitochondrial Respiration	HepG2	Inhibition	[7] [8]
Complex I & II Activity	Isolated Rat Mitochondria	Inhibition	[7]	
CPL207280	Mitochondrial Respiration	HepG2	Negligible effect	[1] [5]

Table 4: Clinical Liver Safety Profile of **(R)-Fasiglifam**

Parameter	Fasiglifam Group	Placebo Group	P-value	Citation
ALT or AST $\geq 3\times$ ULN	2.1%	0.5%	< 0.001	[9]
ALT or AST $\geq 10\times$ ULN	0.31%	0.06%	< 0.001	[9]
Serious Liver Injuries	3 cases attributed to fasiglifam	-	-	[3]

ULN: Upper Limit of Normal

Table 5: Preclinical In Vivo Liver Safety

Compound	Species	Study Duration	Key Findings	Citation
(R)-Fasiglifam	Rat (1000 mg/kg/day)	-	Increased ALT (x4), bilirubin (x9), and bile acids (x3.4)	[7]
CPL207280	Rat and Monkey	Long-term	No deleterious hepatic effects observed	[1][5]

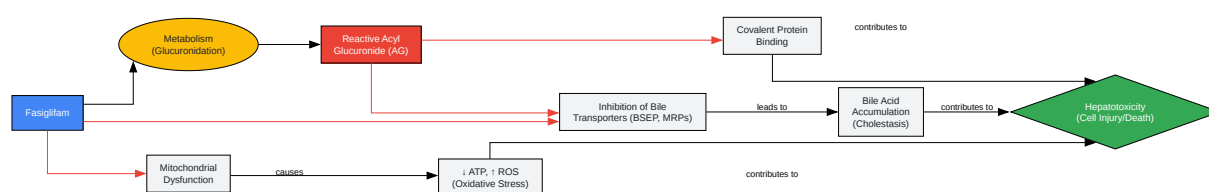
Mechanisms of Hepatotoxicity

(R)-Fasiglifam

The hepatotoxicity of Fasiglifam is believed to be multifactorial, involving its metabolic activation, inhibition of bile acid transport, and mitochondrial dysfunction.[7][8]

- **Metabolic Activation:** Fasiglifam is metabolized primarily through glucuronidation, forming a reactive acyl glucuronide (AG) metabolite. This reactive metabolite can covalently bind to cellular proteins, leading to cellular stress and immune responses.[8][10]

- **Bile Acid Transporter Inhibition:** Both Fasiglifam and its acyl glucuronide metabolite are potent inhibitors of key hepatic transporters like BSEP and MRPs (MRP2, MRP3, MRP4).[7] Inhibition of these transporters disrupts bile acid homeostasis, leading to the intracellular accumulation of cytotoxic bile acids, a condition known as cholestasis.[8]
- **Mitochondrial Dysfunction:** Fasiglifam has been shown to directly inhibit the mitochondrial respiratory chain, specifically Complexes I and II.[7] This impairs cellular energy production (ATP synthesis) and can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[11][12]



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Caption: Proposed mechanism of **(R)-Fasiglifam** hepatotoxicity.

CPL207280

CPL207280 was designed to mitigate the risks observed with Fasiglifam.[5] Its improved safety profile is attributed to key structural and metabolic differences:

- **Alternative Metabolism:** Unlike Fasiglifam, CPL207280 is metabolized primarily through oxidation, avoiding the formation of a reactive acyl glucuronide metabolite.[5][13] This significantly reduces the risk of covalent protein binding.
- **Reduced Transporter Inhibition:** CPL207280 is a much weaker inhibitor of bile acid transporters compared to Fasiglifam, with its activity being about an order of magnitude

lower.^{[1][5]} This lessens the risk of drug-induced cholestasis.

- Mitochondrial Safety: In vitro studies have shown that CPL207280 has a negligible effect on hepatic mitochondrial function.^{[5][13]}

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of results.

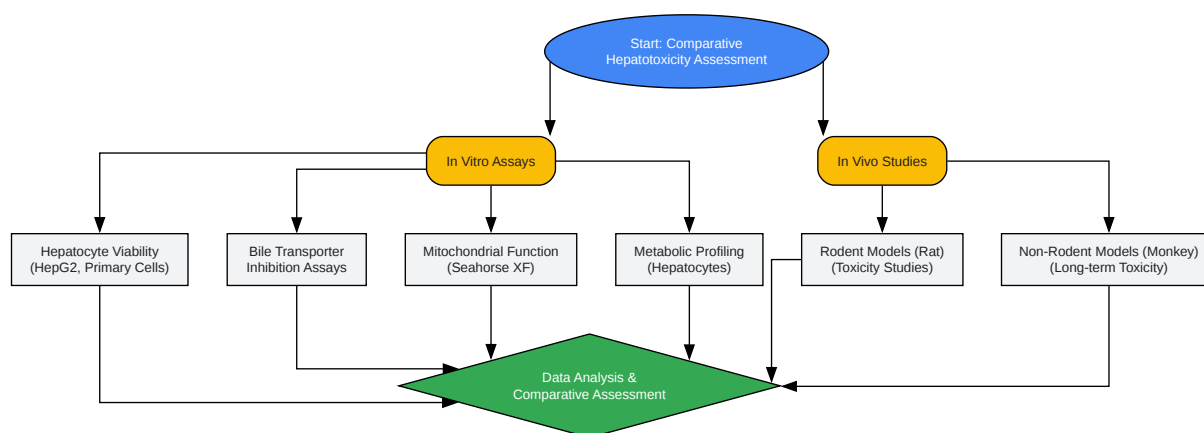
In Vitro Hepatocyte Viability Assay

- Objective: To assess the direct cytotoxic effects of the compounds on liver cells.
- Cell Lines: Human hepatoma cell line (HepG2) and primary human hepatocytes.
- Methodology:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - The cells are then incubated with a range of concentrations of CPL207280 or **(R)-Fasiglifam** (e.g., up to 100 μ M) for 48 hours. A vehicle control (DMSO) is run in parallel.^[14]
 - Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
 - The results are expressed as a percentage of the viability of the vehicle-treated control cells.^[14]

Mitochondrial Function Assessment (Seahorse XF Assay)

- Objective: To evaluate the impact of the compounds on mitochondrial respiration and cellular metabolism.
- Platform: Seahorse XF Analyzer.

- Methodology:
 - HepG2 cells are cultured in specialized Seahorse XF microplates.
 - The cells are treated with the test compounds ((**R**)-Fasiglifam or CPL207280).
 - The Seahorse analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
 - Oxygen consumption rate (OCR) is measured in real-time to assess the effects of the compounds on the electron transport chain.



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Caption: Workflow for preclinical hepatotoxicity comparison.

Bile Salt Transporter Inhibition Assay

- Objective: To determine the inhibitory potential of the compounds on key hepatic transporters responsible for bile acid efflux.
- Methodology:
 - Membrane vesicles from cells overexpressing specific human transporters (e.g., BSEP, MRP2, MRP3, MRP4) are used.
 - The uptake of a radiolabeled or fluorescent substrate for each transporter is measured in the presence of various concentrations of the test compounds.
 - The reduction in substrate transport is used to calculate the IC₅₀ value (the concentration of the inhibitor required to reduce transporter activity by 50%).

Conclusion

The available data strongly indicate a significant difference in the hepatotoxic potential of **(R)-Fasiglifam** and CPL207280. The liver injury associated with Fasiglifam is linked to a combination of factors, including the formation of a reactive acyl glucuronide metabolite, potent inhibition of bile acid transporters, and direct mitochondrial toxicity.[7] In contrast, CPL207280 demonstrates a superior safety profile in preclinical models.[5] Its design, which favors oxidative metabolism and reduces lipophilicity, successfully mitigates the key liabilities of Fasiglifam.[5][6] These findings suggest that drug-induced liver injury is not a class effect of GPR40 agonists but is rather dependent on the specific chemical properties of the individual molecule.[1] The development of CPL207280 highlights a successful rational design approach to create a potentially safer therapeutic agent within the same pharmacological class. First-in-human studies of CPL207280 have shown it to be safe and well-tolerated, supporting its further development.[15]

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